molecular formula C4H7NO4 B140605 Ethyl nitroacetate CAS No. 626-35-7

Ethyl nitroacetate

Cat. No. B140605
CAS RN: 626-35-7
M. Wt: 133.1 g/mol
InChI Key: FTKASJMIPSSXBP-UHFFFAOYSA-N
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Patent
US04873358

Procedure details

To a 100 ml three necked round bottom flask, equipped with a liquid addition funnel, a solid addition funnel and a condenser topped with a nitrogen inlet, was added 20 ml of dimethylsulfoxide and 1.08 g (0.0178 mole) nitromethane. 0.1 g (0.00178 mole) potassium hydroxide followed by 1 ml of a 20% solution of ethyl cyanoformate in (0.0021 mle) dimethylsulfoxide. The solution was stirred for a short period and the addition of each reactant (base and formate) was repeated nine times. The resultant solution remained homogeneous throughout the addition process, was stirred at ambient temperature for one hour and then acidified to pH of 4 with conc. hydrochloric acid. The product was extracted with ethyl acetate and dried with anhydrous magnesium sulfate. The magnesium sulfate was filtered off and solvent evaporated to give ethyl nitroacetate in 68% yield.
[Compound]
Name
three
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Yield
68%

Identifiers

REACTION_CXSMILES
[N+:1]([CH3:4])([O-:3])=[O:2].[OH-].[K+].C([C:9]([O:11][CH2:12][CH3:13])=[O:10])#N.C([O-])=O.Cl>CS(C)=O>[N+:1]([CH2:4][C:9]([O:11][CH2:12][CH3:13])=[O:10])([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
three
Quantity
100 mL
Type
reactant
Smiles
Step Two
Name
Quantity
1.08 g
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
0.1 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(=O)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-]
Step Seven
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for a short period
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
topped with a nitrogen inlet
STIRRING
Type
STIRRING
Details
was stirred at ambient temperature for one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The magnesium sulfate was filtered off
CUSTOM
Type
CUSTOM
Details
solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])CC(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.